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Compound of Interest

Compound Name: Bivamelagon

Cat. No.: B12376734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bivamelagon, an investigational oral

melanocortin-4 receptor (MC4R) agonist, with the approved injectable MC4R agonist,

setmelanotide. The focus is on the long-term safety and efficacy data for the treatment of

hypothalamic obesity, a rare and severe form of obesity resulting from damage to the

hypothalamus. This document summarizes available clinical trial data, outlines experimental

methodologies, and visualizes key pathways and processes to offer an objective assessment

for research and development professionals.

Efficacy and Safety Data: Bivamelagon vs.
Setmelanotide
The following tables summarize the available clinical trial data for Bivamelagon and

setmelanotide in patients with hypothalamic obesity. It is important to note that long-term data

for Bivamelagon is not yet available as the open-label extension study is ongoing. The data for

setmelanotide provides a benchmark for a clinically validated MC4R agonist in this patient

population.

Table 1: Efficacy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12376734?utm_src=pdf-interest
https://www.benchchem.com/product/b12376734?utm_src=pdf-body
https://www.benchchem.com/product/b12376734?utm_src=pdf-body
https://www.benchchem.com/product/b12376734?utm_src=pdf-body
https://www.benchchem.com/product/b12376734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Trial Phase Duration
Primary Efficacy

Endpoint
Key Results

Bivamelagon
Phase 2

(NCT06046443)

14 Weeks

(Double-Blind)

Change in Body

Mass Index

(BMI)

- 600mg cohort:

-9.3% BMI

reduction

(p=0.0004)[1][2]

[3] - 400mg

cohort: -7.7%

BMI reduction

(p=0.0002)[1][2] -

200mg cohort:

-2.7% BMI

reduction

(p=0.0180) -

Placebo: +2.2%

BMI increase -

Meaningful

reductions in

hunger scores

were also

observed

Setmelanotide
Phase 2

(NCT04725240)
16 Weeks

≥5% reduction in

BMI

- 89% of patients

achieved the

primary endpoint

(p<0.0001) -

Mean BMI

reduction of 15%

Setmelanotide

Phase 2 (Long-

term extension of

NCT04725240)

1 Year Change in BMI

- Mean BMI

reduction of

approximately

26%

Setmelanotide

Phase 3

(TRANSCEND -

NCT05774756)

1 Year
Mean percent

change in BMI

- Placebo-

adjusted BMI

reduction of

19.8%
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Table 2: Safety and Tolerability Data

Drug Trial Phase
Common Adverse

Events

Serious Adverse

Events

Bivamelagon
Phase 2

(NCT06046443)

- Diarrhea (mild) -

Nausea (mild) - Mild,

localized

hyperpigmentation

(reported in 4 patients,

including one on

placebo)

- One patient

discontinued due to

rectal bleeding

Setmelanotide Phase 2 & 3

- Nausea (61%) -

Vomiting (33%) - Skin

hyperpigmentation

(33%) - Diarrhea

(22%) - Injection site

reactions - Headache

- Depression and

suicidal ideation have

been reported -

Spontaneous penile

erections in males and

sexual adverse

reactions in females

have occurred

- No serious adverse

events leading to

discontinuation in the

Phase 2 long-term

extension

Experimental Protocols
Bivamelagon Phase 2 Trial (NCT06046443)

Study Design: A randomized, placebo-controlled, double-blind, multicenter, international

Phase 2 trial to assess the efficacy and safety of Bivamelagon in patients with acquired

hypothalamic obesity. The trial included a 14-week double-blind portion followed by an open-

label extension for up to 52 weeks.
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Patient Population: 28 participants aged 12 years and older with a BMI ≥95th percentile (for

ages 12 to <18 years) or ≥30 kg/m ² (for ages ≥18 years) and a diagnosis of acquired

hypothalamic obesity following a hypothalamic tumor, lesion, or injury.

Intervention: Patients were randomized (1:1:1:1) to receive a once-daily oral dose of

Bivamelagon at 200 mg, 400 mg, or 600 mg, or a placebo.

Primary Endpoint: The primary endpoint was the mean percent change in BMI from baseline

after 14 weeks of treatment.

Secondary Endpoints: Secondary endpoints included changes in hunger scores and quality

of life assessments.

Setmelanotide Hypothalamic Obesity Trials (Phase 2:
NCT04725240; Phase 3: NCT05774756)

Study Design: The Phase 2 trial was an open-label, multicenter study. The Phase 3

TRANSCEND trial is a double-blind, randomized, placebo-controlled study with a 2:1

randomization to setmelanotide or placebo for up to 60 weeks.

Patient Population: Eligible patients were aged 4 years and older (Phase 3) or 6 to 40 years

(Phase 2) with documented acquired hypothalamic obesity and a BMI ≥95th percentile for

their age and sex or ≥30 kg/m ². Key exclusion criteria included significant weight loss in the

preceding months and recent bariatric surgery.

Intervention: Setmelanotide was administered as a once-daily subcutaneous injection, with

the dose titrated up to a maximum of 3.0 mg.

Primary Endpoint: The primary endpoint for the Phase 2 trial was the proportion of patients

with a reduction in BMI of at least 5% from baseline after 16 weeks. For the Phase 3 trial, the

primary endpoint is the mean percent change in BMI after 52 weeks of treatment compared

to placebo.

Key Secondary Endpoints (Phase 3): Key secondary endpoints include the proportion of

patients achieving ≥5% reduction in BMI (for adults) or ≥0.2-point reduction in BMI Z-score

(for pediatrics), and the mean change in the "most hunger" score.
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Mandatory Visualizations
Signaling Pathway of MC4R Agonists
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a critical role in

regulating energy homeostasis. Bivamelagon and setmelanotide are agonists of this receptor.

Upon binding of an agonist like α-melanocyte-stimulating hormone (α-MSH) or a therapeutic

agonist, the MC4R primarily couples to the Gαs protein, activating adenylyl cyclase to increase

intracellular cyclic AMP (cAMP) levels. This signaling cascade, predominantly in the

hypothalamus, leads to reduced food intake and increased energy expenditure.
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Caption: MC4R signaling pathway activated by an agonist.

Clinical Trial Workflow for Bivamelagon in Hypothalamic
Obesity
The following diagram illustrates the general workflow of the Phase 2 clinical trial for

Bivamelagon in patients with acquired hypothalamic obesity.
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Caption: Bivamelagon Phase 2 clinical trial workflow.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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